{4-[(tert-Butoxy)carbonyl]-1-(2-nitrophenyl)piperazin-2-yl}acetic acid
Overview
Description
{4-[(tert-Butoxy)carbonyl]-1-(2-nitrophenyl)piperazin-2-yl}acetic acid is a complex organic compound with a unique structure that includes a piperazine ring, a nitrophenyl group, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(tert-Butoxy)carbonyl]-1-(2-nitrophenyl)piperazin-2-yl}acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionalities during subsequent reactions. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
{4-[(tert-Butoxy)carbonyl]-1-(2-nitrophenyl)piperazin-2-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
{4-[(tert-Butoxy)carbonyl]-1-(2-nitrophenyl)piperazin-2-yl}acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[(tert-Butoxy)carbonyl]-1-(2-nitrophenyl)piperazin-2-yl}acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the nitrophenyl group and the piperazine ring allows it to bind to various biological targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
{4-[(tert-Butoxy)carbonyl]-1-(2-nitrophenyl)piperazin-2-yl}propionic acid: Similar structure but with a propionic acid moiety.
{4-[(tert-Butoxy)carbonyl]-1-(2-aminophenyl)piperazin-2-yl}acetic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The unique combination of the nitrophenyl group, piperazine ring, and Boc protecting group in {4-[(tert-Butoxy)carbonyl]-1-(2-nitrophenyl)piperazin-2-yl}acetic acid provides distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(2-nitrophenyl)piperazin-2-yl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6/c1-17(2,3)26-16(23)18-8-9-19(12(11-18)10-15(21)22)13-6-4-5-7-14(13)20(24)25/h4-7,12H,8-11H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXYPWSWHGBMTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CC(=O)O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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